4-Amino-3-(tert-butyl)benzonitrile

Descripción general

Descripción

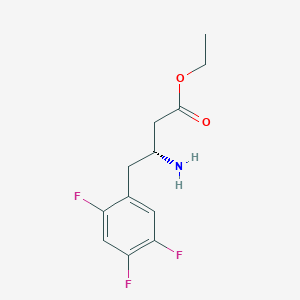

4-Amino-3-(tert-butyl)benzonitrile is an amino substituted benzonitrile . It is used as a radioprotective agent . The molecular formula of this compound is C11H13N .

Molecular Structure Analysis

The molecular structure of 4-Amino-3-(tert-butyl)benzonitrile consists of a pyrazole ring fused to a pyrimidine ring . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-(tert-butyl)benzonitrile include a molecular weight of 159.23 , a refractive index of 1.518 , a boiling point of 258 °C , and a density of 0.94 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Intramolecular Charge Transfer Studies

“4-Amino-3-(tert-butyl)benzonitrile” has been used in the study of ultrafast intramolecular charge transfer . The compound, along with other aminobenzonitriles, has strongly twisted amino groups in the ground state. This property allows for efficient intramolecular charge transfer in the singlet excited state, in both nonpolar and polar solvents .

Fluorescence Spectroscopy

This compound’s fluorescence spectra consist of an intramolecular charge transfer (ICT) emission band, without evidence for locally excited (LE) fluorescence . This makes it useful in fluorescence spectroscopy studies, particularly in understanding the dynamics of ICT .

Solvatochromic Measurements

The compound has been used in solvatochromic measurements, a technique used to study solvent effects on the spectral properties of molecules . An ICT dipole moment of 17 D is determined for this compound from solvatochromic measurements .

Gas Phase Ion Energetics

The compound has been studied for its gas phase ion energetics . The ionization energy and appearance energy determinations provide valuable information about the compound’s stability and reactivity .

Infrared Spectroscopy

The compound’s infrared spectrum has been studied, providing insights into its molecular structure and vibrational modes . This information is crucial in understanding the compound’s physical and chemical properties .

Synthesis of Other Compounds

“4-Amino-3-(tert-butyl)benzonitrile” can be used to synthesize other compounds. For example, it may be used to synthesize 3-bromo-4′-tert-butylbenzophenone .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzylic compounds, such as this one, often undergo reactions via resonance-stabilized carbocations . This suggests that 4-Amino-3-(tert-butyl)benzonitrile may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that benzonitrile derivatives can participate in various organic reactions, suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-(tert-butyl)benzonitrile. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions . Additionally, the compound’s efficacy and action may be influenced by the pH and ionic strength of its environment .

Propiedades

IUPAC Name |

4-amino-3-tert-butylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQJRBPQHEPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(tert-butyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)

![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)

![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)

![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)